molecular formula C20H19ClN2O B316135 N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine

Cat. No.: B316135
M. Wt: 338.8 g/mol
InChI Key: DKLFBHXUTPRJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine is a complex organic compound that features a combination of benzyl, chlorobenzyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzyl alcohol to form 3-[(2-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 3-pyridylmethylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine
  • N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine

InChI

InChI=1S/C20H19ClN2O/c21-20-9-2-1-7-18(20)15-24-19-8-3-5-16(11-19)12-23-14-17-6-4-10-22-13-17/h1-11,13,23H,12,14-15H2

InChI Key

DKLFBHXUTPRJMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CN=CC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CN=CC=C3)Cl

Origin of Product

United States

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